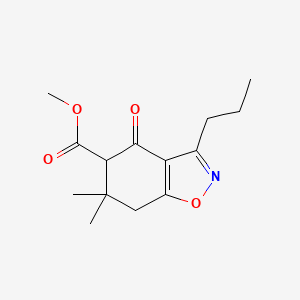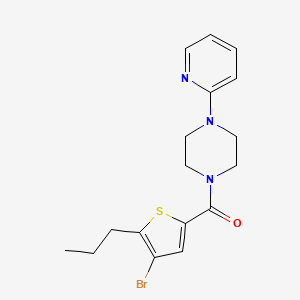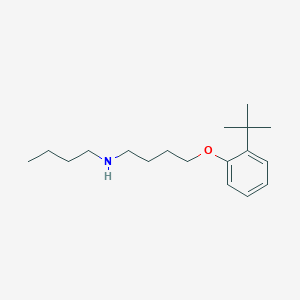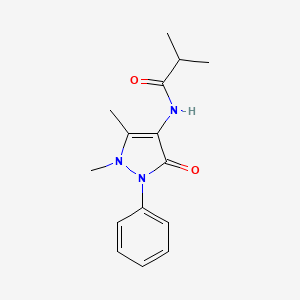![molecular formula C16H17ClN2O4S B4933601 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B4933601.png)
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide is an organic compound with the molecular formula C16H17ClN2O4S. It is known for its role as an intermediate in the synthesis of glyburide, a second-generation sulfonylurea drug used to treat type 2 diabetes . This compound is also referred to as 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide involves several steps:
Chlorination: 5-chlorosalicylic acid is prepared by chlorinating salicylic acid under light exposure.
Methylation: The chlorinated product is methylated using dimethyl sulfate to form 5-chloro-2-methoxybenzoic acid.
Formation of Acid Chloride: The methoxybenzoic acid is then converted to 5-chloro-2-methoxybenzoyl chloride using thionyl chloride.
Amidation: The benzoyl chloride reacts with ethylamine to form N-ethyl-5-chloro-2-methoxybenzamide.
Sulfonation and Amination: The final step involves sulfonation with chlorosulfonic acid followed by amination with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
科学研究应用
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide has several scientific research applications:
作用机制
The mechanism of action of 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets:
NLRP3 Inflammasome Inhibition: This compound inhibits the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses.
Molecular Pathways: The inhibition of the NLRP3 inflammasome affects downstream signaling pathways, leading to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18.
相似化合物的比较
Similar Compounds
Glipizide: Another sulfonylurea drug with a similar structure and mechanism of action.
Glimepiride: A third-generation sulfonylurea with enhanced potency and a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of glyburide. Its ability to inhibit the NLRP3 inflammasome also sets it apart from other similar compounds .
属性
IUPAC Name |
5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-18-24(21,22)13-7-5-12(6-8-13)19-16(20)14-10-11(17)4-9-15(14)23-2/h4-10,18H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLESSOWJKBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4933519.png)
![5-Acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4933522.png)
![2'-(Propanoyloxy)-[1,1'-binaphthalen]-2-YL propanoate](/img/structure/B4933531.png)

![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)
![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
